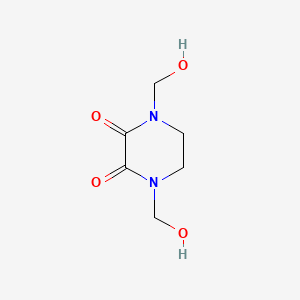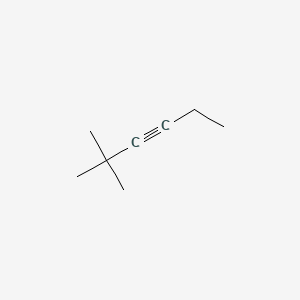
3-Hexyne, 2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-hexyne is an organic compound belonging to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its branched structure, with two methyl groups attached to the second carbon atom of the hexane chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-3-hexyne can be synthesized through various methods. One common approach involves the alkylation of acetylide anions. For instance, the reaction between the anion of 3,3-dimethyl-1-butyne and iodoethane can yield 2,2-dimethyl-3-hexyne . This reaction typically requires a strong base, such as sodium amide, to generate the acetylide anion, and is conducted under anhydrous conditions to prevent side reactions.
Industrial Production Methods: Industrial production of 2,2-dimethyl-3-hexyne often involves the use of elimination reactions of dihalides. For example, a double elimination reaction using vicinal or geminal dihalides can produce the desired alkyne . This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-3-hexyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Hydrogenation of 2,2-dimethyl-3-hexyne can yield alkenes or alkanes, with the choice of catalyst (e.g., palladium on carbon) determining the extent of reduction.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with acetylide anions attacking electrophilic centers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium amide in liquid ammonia for generating acetylide anions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of extended carbon chains with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-hexyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through carbon-carbon bond formation.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-3-hexyne involves its reactivity as an alkyne. The carbon-carbon triple bond is highly reactive, allowing the compound to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in hydrogenation reactions, the alkyne interacts with the catalyst surface, facilitating the addition of hydrogen atoms to the triple bond .
Comparación Con Compuestos Similares
1-Hexyne: A straight-chain alkyne with a similar carbon-carbon triple bond but lacking the branched structure.
3-Hexyne: Another straight-chain alkyne with the triple bond located at the third carbon atom.
2,5-Dimethyl-3-hexyne-2,5-diol: A related compound with hydroxyl groups attached to the carbon atoms adjacent to the triple bond.
Uniqueness: 2,2-Dimethyl-3-hexyne is unique due to its branched structure, which imparts different physical and chemical properties compared to straight-chain alkynes. The presence of two methyl groups at the second carbon atom influences its reactivity and interactions with other molecules .
Propiedades
Número CAS |
4911-60-8 |
|---|---|
Fórmula molecular |
C8H14 |
Peso molecular |
110.20 g/mol |
Nombre IUPAC |
2,2-dimethylhex-3-yne |
InChI |
InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h5H2,1-4H3 |
Clave InChI |
XYBFBXTUWDPXLK-UHFFFAOYSA-N |
SMILES canónico |
CCC#CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



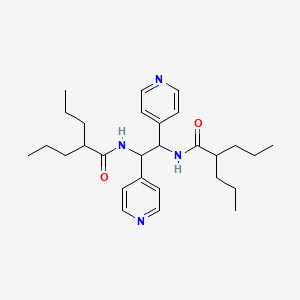
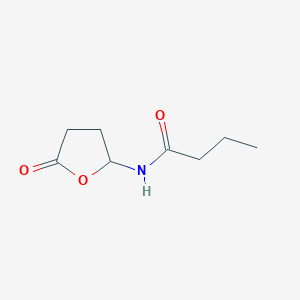
![2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13794973.png)
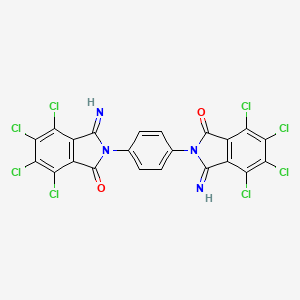
![(5Z)-5-[[(3E)-2-chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexen-1-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13794992.png)
![N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B13794998.png)
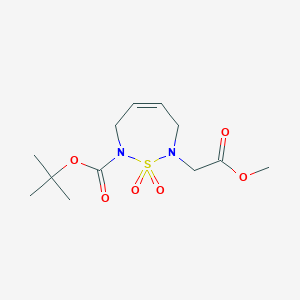
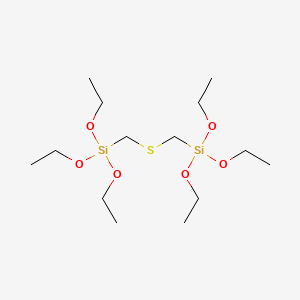
![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, tetradecyl ester](/img/structure/B13795017.png)
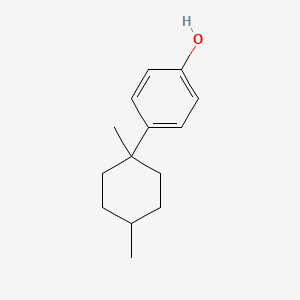
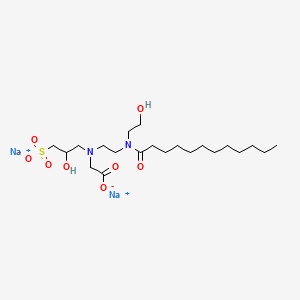
![2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B13795044.png)
